2-(1H-pyrazol-1-yl)propan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-pyrazol-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(5-9)8-4-2-3-7-8/h2-4,6,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPLWMNHSXWAPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618637 | |
| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191725-73-2 | |
| Record name | 2-(1H-Pyrazol-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 1h Pyrazol 1 Yl Propan 1 Ol and Its Analogs
Direct Synthesis Strategies for 2-(1H-pyrazol-1-yl)propan-1-ol
Direct synthesis strategies aim to construct the target molecule in a limited number of steps, often through convergent approaches that bring together key structural fragments efficiently.
One-Pot Reactions involving Pyrazole (B372694) and Propargyl Alcohol Derivatives
One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps in a single reaction vessel, avoiding the need for isolation and purification of intermediates. The reaction of hydrazine with propargyl aldehyde is a known method for forming the pyrazole ring pharmaguideline.com. A one-pot approach for the synthesis of substituted pyrazoles from propargyl alcohols has been developed, which proceeds through the in-situ generation of α-iodo enones/enals followed by cyclocondensation with hydrazine hydrate researchgate.net. This method, catalyzed by Bi(OTf)3, involves an electrophilic-intercepted Meyer-Schuster rearrangement of the propargyl alcohol researchgate.net.
Another approach involves the hydrazination of propargyl alcohols using p-tosyl hydrazide in the presence of scandium or lanthanum triflate catalysts. The resulting propargyl hydrazides can then be cyclized to form N-tosyl or N-H pyrazoles nih.gov. This acid-catalyzed hydrazination/cyclization of propargyl alcohols provides a direct, one-step route to pyrazoles in high yields nih.gov. Furthermore, a method for preparing pyrazole derivatives involves the reaction of a propargyl alcohol derivative with a halogen source and an acid, followed by the addition of a hydrazine compound. This process leverages a series of Meyer-Schuster rearrangement, halogenation, and cyclization reactions to achieve yields of up to 91% google.com.
The 1,3-dipolar cycloaddition of diazoalkanes, such as 2-diazopropane, to propargylic alcohols offers a regioselective route to 3H-pyrazoles researchgate.net. In some cases, a second cycloaddition can occur, leading to more complex pyrazolenine structures researchgate.net.
Table 1: One-Pot Syntheses of Pyrazole Derivatives from Propargyl Alcohol Precursors
| Catalyst/Reagent | Key Intermediates | Reaction Type | Key Features |
|---|---|---|---|
| Bi(OTf)3, NIS, Hydrazine hydrate | α-iodo enones/enals | Meyer-Schuster rearrangement, Cyclocondensation | Efficient, one-pot, regioselective |
| Sc(OTf)3 or La(OTf)3, p-Tosyl hydrazide | Propargyl hydrazides | Hydrazination, Cyclization | Direct one-step synthesis |
| Acid, Halogen source, Hydrazine | - | Meyer-Schuster rearrangement, Halogenation, Cyclization | High yields (up to 91%) |
| 2-Diazopropane | Cycloadduct intermediate | 1,3-Dipolar cycloaddition | Regioselective |
Multicomponent Reaction Approaches to Pyrazole-Propanol Core Structures
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are characterized by their high atom economy, operational simplicity, and efficiency nih.gov. Several MCRs have been developed for the synthesis of pyrazole-containing scaffolds.
For instance, a one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine hydrate can be used to synthesize 4-[(3-aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones nih.gov. Another example is the four-component reaction of (hetero)aromatic aldehydes, hydrazine hydrate, β-ketoesters, and enolizable active methylene (B1212753) compounds to produce pyrano[2,3-c]pyrazole derivatives in high yields nih.gov. These reactions often proceed through a sequence of condensations, additions, and cyclizations.
The synthesis of pyrano[2,3-c]pyrazoles has been achieved through a four-component reaction of ethyl acetoacetate, hydrazine hydrate, aromatic aldehydes, and malononitrile in the presence of a catalyst researchgate.net. Various catalysts and reaction conditions, including the use of ionic liquids and ultrasound irradiation, have been explored to optimize these MCRs researchgate.netderpharmachemica.com.
Table 2: Examples of Multicomponent Reactions for the Synthesis of Pyrazole Derivatives
| Number of Components | Starting Materials | Product Type |
|---|---|---|
| Three | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, Ethyl acetoacetate, Hydrazine hydrate | 4-[(3-Aryl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2,4-dihydro-3H-pyrazol-3-ones |
| Four | (Hetero)aromatic aldehydes, Hydrazine hydrate, β-Ketoesters, Malononitrile | Pyrano[2,3-c]pyrazole derivatives |
| Four | Ethyl acetoacetate, Hydrazine hydrate, Aromatic aldehydes, Malononitrile | Pyrano[2,3-c]pyrazole derivatives |
Catalytic Hydrogenation of Pyrazole-Propanone Precursors
Catalytic hydrogenation is a fundamental reaction in organic synthesis for the reduction of various functional groups. The reduction of a ketone to a secondary alcohol is a common transformation. In the context of synthesizing this compound, the catalytic hydrogenation of a corresponding pyrazole-propanone precursor would be a direct approach.
Processes for preparing pyrazoles through the cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds by reaction with hydrogen in the presence of a hydrogenation catalyst and an acid have been developed google.com. While this method focuses on the formation of the pyrazole ring, the principle of catalytic reduction is applicable. A palladium-catalyzed asymmetric hydrogenation of pyrazines containing a tautomeric hydroxyl group has been developed to produce chiral piperazin-2-ones, demonstrating the utility of catalytic hydrogenation for related heterocyclic systems rsc.org.
The conversion of 1,2-propanediol to 2-propanone has been studied, which involves a dehydration reaction. The reverse reaction, the hydrogenation of 2-propanone to 2-propanol, is also a relevant transformation in this context cetjournal.it. Protic pyrazole complexes of ruthenium and iridium have been shown to catalyze the transfer hydrogenation of acetophenones to the corresponding alcohols using 2-propanol as the hydrogen source nih.gov.
Enantioselective Synthesis of Chiral this compound Stereoisomers
The synthesis of single enantiomers of chiral compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. Enantioselective synthesis aims to produce a specific stereoisomer, which can be achieved through various methods, including asymmetric catalysis and the use of chiral auxiliaries.
Asymmetric Catalysis in the Construction of the Chiral Propanol (B110389) Moiety
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.
N-heterocyclic carbene (NHC)-catalyzed oxidative [3 + 3] annulation of enals with pyrazol-5-amines has been used to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent enantioselectivities rsc.org. While not directly forming the propanol moiety, this demonstrates the use of asymmetric catalysis to create chiral pyrazole-containing structures.
A cinchona-based phase-transfer catalyst has been employed in the asymmetric aza-Michael reaction of pyrazole with α,β-unsaturated ketones to prepare chiral N-substituted pyrazoles with good yields and excellent enantioselectivities researchgate.net. This reaction creates a chiral center on the substituent attached to the pyrazole nitrogen. The asymmetric synthesis of various compounds, including cyclopropanes and products of Friedel-Crafts, Mannich, and Michael reactions, is often achieved using chiral catalysts mdpi.com.
Chiral Auxiliary-Mediated Synthesis of this compound
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed wikipedia.org.
The use of tert-butanesulfinamide as a chiral auxiliary has been reported for the stereoselective synthesis of novel pyrazole derivatives nih.gov. The synthesis involves the condensation of the chiral auxiliary with an aldehyde to form a chiral sulfinyl imine, followed by a stereoselective addition reaction and subsequent transformations to build the chiral pyrazole-containing molecule nih.gov.
Chiral oxazolidinones, popularized by David Evans, are widely used chiral auxiliaries for stereoselective reactions such as aldol and alkylation reactions wikipedia.org. These auxiliaries can be used to control the formation of new stereocenters with high diastereoselectivity researchgate.net. The general strategy involves attaching the auxiliary to a substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product .
Table 3: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature |
|---|---|---|
| tert-Butanesulfinamide | Synthesis of chiral amines and pyrazole derivatives | Forms chiral sulfinyl imines that direct stereoselective additions |
| Oxazolidinones (Evans auxiliaries) | Stereoselective aldol reactions, alkylations | Forms imides that control the stereochemistry of enolate reactions |
| Pseudoephedrine | Asymmetric alkylation | Forms amides that direct the stereoselective alkylation of the α-carbon |
| SAMP/RAMP | Asymmetric alkylation of ketones and aldehydes | Forms chiral hydrazones that undergo diastereoselective alkylation |
Biocatalytic Transformations for Enantiopure Pyrazole-Propanols
The demand for enantiomerically pure pharmaceuticals has propelled the development of biocatalytic methods for producing chiral molecules. nih.gov Enzymes, with their inherent stereoselectivity, offer a powerful tool for synthesizing single-enantiomer compounds under mild reaction conditions. In the context of this compound, biocatalysis can be employed to resolve racemic mixtures or to asymmetrically synthesize the desired enantiomer.
Enzymatic kinetic resolution is a common strategy. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer. For example, Candida antarctica lipase B (CalB) is a versatile biocatalyst used for the enantioselective esterification of various alcohols. mdpi.com
Another approach is the asymmetric reduction of a corresponding ketone precursor, 1-(1H-pyrazol-1-yl)propan-2-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes, often requiring a cofactor like NADH or NADPH, can deliver the (R)- or (S)-alcohol with high enantiomeric excess (e.e.). The cofactor is typically regenerated in situ using a sacrificial substrate, such as isopropanol or formate. nih.gov
| Biocatalytic Method | Enzyme Class | Substrate | Product | Key Advantage |
| Asymmetric Reduction | Ketoreductase (KRED) | 1-(1H-pyrazol-1-yl)propan-2-one | (R)- or (S)-2-(1H-pyrazol-1-yl)propan-1-ol | High enantioselectivity (>99% e.e.) |
| Kinetic Resolution | Lipase (e.g., CalB) | Racemic this compound | Enantiopure alcohol and ester | Mild conditions, high enantiopurity |
Synthesis of Derivatized this compound Analogs
The pyrazole ring is an electron-rich heterocycle amenable to various functionalization reactions, typically electrophilic substitution. researchgate.net However, direct C-H functionalization catalyzed by transition metals has emerged as a more efficient and atom-economical strategy. rsc.org
Electrophilic Substitution : Reactions such as halogenation (using NBS or NCS), nitration (using HNO₃/H₂SO₄), and Friedel-Crafts acylation can introduce functional groups at the C4 position of the pyrazole ring, which is generally the most nucleophilic position. The directing effect of the substituents on the ring must be considered.
C-H Activation/Functionalization : Palladium, rhodium, or iridium catalysts can direct the coupling of various partners to the C-H bonds of the pyrazole ring, most commonly at the C5 position. This allows for the introduction of aryl, alkyl, or other functional groups without the need for pre-functionalized pyrazole substrates. rsc.org For instance, a Pd-catalyzed direct arylation could couple an aryl halide to the C5 position of the pyrazole core.
| Functionalization Strategy | Reagents/Catalyst | Position of Functionalization | Introduced Group |
| Bromination | N-Bromosuccinimide (NBS) | C4 | Bromo (-Br) |
| Nitration | HNO₃ / H₂SO₄ | C4 | Nitro (-NO₂) |
| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, Ar-Br | C5 | Aryl group |
The hydroxyl and alkyl moieties of the propanol side chain offer multiple sites for modification to modulate the compound's physicochemical properties.
Reactions at the Hydroxyl Group : The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄), respectively. It can also undergo esterification with carboxylic acids or acid chlorides, or etherification via Williamson ether synthesis (reaction with an alkyl halide in the presence of a base).
Substitution Reactions : The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce groups such as azides, nitriles, or halides. This provides a pathway to a wide range of propan-1-amine or other functionalized derivatives.
To build more complex molecules, advanced coupling reactions are employed, often using transition metal catalysts to form new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial for creating libraries of compounds for screening purposes.
Suzuki-Miyaura Coupling : If the pyrazole ring is first halogenated (e.g., at the C4 or C5 position), a Suzuki-Miyaura coupling reaction with a boronic acid or ester can be used to introduce a wide variety of aryl or vinyl substituents. Palladium complexes are typically used to catalyze this reaction. mdpi.com
Heck and Sonogashira Couplings : Similarly, a halogenated pyrazole can undergo Heck coupling with an alkene or Sonogashira coupling with a terminal alkyne to append unsaturated moieties to the heterocyclic core.
Enantioselective Hydroalkylation : For building complexity on the side chain, modern catalytic methods can be used. For example, a cobalt-catalyzed enantioselective hydroalkylation could potentially be adapted to add functionalized alkyl groups to a precursor containing a double bond, thereby constructing intricate side chains with high stereocontrol. acs.org
| Coupling Reaction | Catalyst System | Reactants | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, Base | Halogenated Pyrazole + Arylboronic Acid | C(pyrazole)-C(aryl) |
| Sonogashira | PdCl₂(PPh₃)₂, CuI | Halogenated Pyrazole + Terminal Alkyne | C(pyrazole)-C(alkyne) |
| Heck | Pd(OAc)₂, Ligand | Halogenated Pyrazole + Alkene | C(pyrazole)-C(alkene) |
Iii. Reactivity and Advanced Chemical Transformations of 2 1h Pyrazol 1 Yl Propan 1 Ol
Electrophilic Substitution Reactions on the Pyrazole (B372694) Nucleus of 2-(1H-pyrazol-1-yl)propan-1-ol
The pyrazole ring is an electron-rich aromatic system, making it prone to electrophilic substitution. The position of substitution is influenced by the electronic effects of the existing substituents and the reaction conditions. For N-unsubstituted pyrazoles, the C4 position is the most electron-rich and, therefore, the most reactive towards electrophiles. researchgate.netresearchgate.net
Halogenation is a representative electrophilic substitution reaction for pyrazoles. The introduction of a halogen atom at the C4 position of the pyrazole ring in this compound can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS), and chlorination can be achieved with N-chlorosuccinimide (NCS). beilstein-archives.org These halogenated derivatives are crucial intermediates for subsequent cross-coupling reactions.
| Electrophile | Reagent | Typical Conditions | Product |
| Br+ | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp | 2-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol |
| Cl+ | N-Chlorosuccinimide (NCS) | Dichloromethane, 0 °C to RT | 2-(4-Chloro-1H-pyrazol-1-yl)propan-1-ol |
| I+ | N-Iodosuccinimide (NIS) | Acetonitrile, Reflux | 2-(4-Iodo-1H-pyrazol-1-yl)propan-1-ol |
This table presents plausible electrophilic substitution reactions on the pyrazole nucleus of this compound based on the general reactivity of pyrazoles.
Other electrophilic substitution reactions such as nitration and sulfonation are also possible on the pyrazole ring, though they may require more forcing conditions and can be complicated by the presence of the hydroxyl group in the side chain, which may undergo side reactions.
Nucleophilic Reactions at the Propanol (B110389) Hydroxyl Group
The hydroxyl group of the propanol side chain in this compound is a primary alcohol, which can undergo a variety of nucleophilic reactions. These reactions typically involve the conversion of the hydroxyl group into a better leaving group, followed by substitution, or direct reactions such as esterification and etherification. jackwestin.commsu.edu
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. This reaction is often catalyzed by an acid or a base.
Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Conversion to Halides: The hydroxyl group can be replaced by a halogen atom using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org This transformation converts the alcohol into a more reactive alkyl halide, which can then be used in a wider range of nucleophilic substitution and cross-coupling reactions.
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions. researchgate.net For example, oxidation of this compound with a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would be expected to yield the corresponding aldehyde, 2-(1H-pyrazol-1-yl)propanal. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), would likely lead to the formation of the carboxylic acid, 2-(1H-pyrazol-1-yl)propanoic acid. researchgate.net
| Reaction Type | Reagent(s) | Product |
| Esterification | Acetic Anhydride, Pyridine | 2-(1H-pyrazol-1-yl)propyl acetate (B1210297) |
| Etherification | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 1-(1-methoxypropan-2-yl)-1H-pyrazole |
| Chlorination | Thionyl Chloride (SOCl₂) | 1-(2-chloropropyl)-1H-pyrazole |
| Oxidation (mild) | Pyridinium Chlorochromate (PCC) | 2-(1H-pyrazol-1-yl)propanal |
| Oxidation (strong) | Potassium Permanganate (KMnO₄) | 2-(1H-pyrazol-1-yl)propanoic acid |
This table illustrates potential nucleophilic reactions at the propanol hydroxyl group of this compound based on the typical reactivity of primary alcohols.
Metal-Catalyzed Cross-Coupling Reactions of Pyrazole-Propanol Halogenated Derivatives
The halogenated derivatives of this compound, synthesized via electrophilic substitution, are valuable substrates for various palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the pyrazole ring, enabling the synthesis of a diverse range of complex molecules.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-pyrazole with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a versatile method for forming C-C bonds.
Heck Coupling: The Heck reaction couples a halo-pyrazole with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in an alkenylated pyrazole.
Sonogashira Coupling: This reaction forms a C-C bond between a halo-pyrazole and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgyoutube.com
Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling a halo-pyrazole with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. nih.govwikipedia.orgorganic-chemistry.org
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(4-Phenyl-1H-pyrazol-1-yl)propan-1-ol |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-(4-Styryl-1H-pyrazol-1-yl)propan-1-ol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(4-(Phenylethynyl)-1H-pyrazol-1-yl)propan-1-ol |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 2-(4-(Morpholin-4-yl)-1H-pyrazol-1-yl)propan-1-ol |
This table provides examples of metal-catalyzed cross-coupling reactions that could be performed on halogenated derivatives of this compound, based on established methodologies for halo-pyrazoles.
Cycloaddition Reactions Involving this compound and its Conjugates
While the aromatic pyrazole ring itself is generally unreactive in cycloaddition reactions due to the associated loss of aromaticity, derivatives of this compound can be designed to participate in such transformations. researchgate.net
Diels-Alder Reaction: For a Diels-Alder reaction to occur, a diene and a dienophile are required. wikipedia.org The pyrazole ring is not a typical diene. However, if the propanol side chain were to be modified to contain a diene or a dienophile, this functionality could undergo a Diels-Alder reaction. For example, conversion of the alcohol to an acrylate (B77674) ester would introduce a dienophile that could react with a suitable diene.
1,3-Dipolar Cycloaddition: This class of reactions is a common method for the synthesis of five-membered heterocyclic rings, including the pyrazole ring itself. researchgate.netnih.govnih.gov While this compound is the product of such a reaction (conceptually), it is not typically a substrate for further 1,3-dipolar cycloadditions. However, if the propanol side chain were modified to contain a 1,3-dipole (e.g., an azide (B81097) or a nitrile oxide) or a dipolarophile (e.g., an alkyne or an alkene), it could participate in these reactions to form more complex structures.
Rearrangement Processes and Their Mechanistic Investigations
Rearrangement reactions involving pyrazole-containing alcohols are not widely documented for this compound itself. However, related rearrangement processes in similar systems can provide insight into potential transformations.
One possible rearrangement could involve the propanol side chain. For instance, under acidic conditions, protonation of the hydroxyl group followed by its departure as water could lead to a secondary carbocation. This carbocation could potentially undergo a hydride shift to form a more stable tertiary carbocation if the substitution pattern allowed, or it could be trapped by a nucleophile.
Another area of potential rearrangement could involve the pyrazole ring, although this would likely require more drastic conditions and could lead to ring-opening or transformation into other heterocyclic systems. The stability of the pyrazole ring makes such rearrangements less common under typical synthetic conditions. Mechanistic investigations of such processes would likely involve isotopic labeling studies and computational chemistry to elucidate the transition states and intermediates.
Iv. Advanced Spectroscopic and Structural Characterization of 2 1h Pyrazol 1 Ol Propan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-(1H-pyrazol-1-yl)propan-1-ol in solution. Through a combination of one-dimensional and two-dimensional experiments, every proton and carbon atom can be unambiguously assigned.
The ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The expected chemical shifts are influenced by factors such as electronegativity of nearby atoms and aromatic ring currents. libretexts.orgoregonstate.edu
¹H NMR: The proton spectrum is anticipated to show distinct signals for each unique proton. The protons on the pyrazole (B372694) ring (H-3, H-4, and H-5) are expected to appear in the aromatic region, typically between 6.0 and 8.0 ppm. The methine proton (CH), being adjacent to the electron-withdrawing pyrazole ring, would be shifted downfield. The diastereotopic methylene (B1212753) protons (CH₂) next to the hydroxyl group and the chiral center will likely appear as a complex multiplet, while the methyl (CH₃) protons will resonate upfield. The hydroxyl (OH) proton signal is often broad and its position is solvent-dependent. docbrown.info
¹³C NMR: The carbon spectrum complements the proton data. The carbons of the pyrazole ring are expected in the range of 100-140 ppm. The carbon bearing the hydroxyl group (CH₂OH) would appear around 60-70 ppm, while the chiral methine carbon (CH) and the methyl carbon (CH₃) would be found at higher field strengths. miamioh.edu
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrazole C-3 | ~7.5 (d) | ~139 |
| Pyrazole C-4 | ~6.2 (t) | ~106 |
| Pyrazole C-5 | ~7.6 (d) | ~129 |
| Propanol (B110389) C-1 (CH₂) | ~3.7 (m) | ~65 |
| Propanol C-2 (CH) | ~4.4 (m) | ~58 |
| Propanol C-3 (CH₃) | ~1.3 (d) | ~18 |
| Propanol OH | Variable (broad s) | - |
2D NMR experiments are indispensable for confirming the atomic connectivity and spatial relationships within the molecule. science.govyoutube.comuvic.ca
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Key expected correlations include the coupling between the methyl protons (CH₃) and the methine proton (CH), and between the methine proton (CH) and the methylene protons (CH₂). A weaker correlation would also be seen between the H-3 and H-4, and H-4 and H-5 protons of the pyrazole ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons. It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), as predicted in the table above. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the propanol sidechain to the pyrazole ring. For instance, correlations are expected from the methine proton (CH) and methylene protons (CH₂) to the C-5 carbon of the pyrazole ring, confirming the N-1 substitution pattern. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can help to determine the preferred conformation of the propanol sidechain relative to the pyrazole ring. For example, a spatial correlation might be observed between the pyrazole H-5 proton and the methine proton (CH) of the sidechain. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies. researchgate.netrsc.org
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. nist.gov Aliphatic C-H stretching vibrations from the propanol chain would appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyrazole ring are expected just above 3000 cm⁻¹. Vibrations corresponding to C=N and C=C stretching within the pyrazole ring typically occur in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com A distinct C-O stretching band should also be visible around 1050-1150 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The pyrazole ring vibrations are often strong in the Raman spectrum. researchgate.net The C-H stretching modes are also readily observable. nih.gov Hyper-Raman spectroscopy has been used to study related propanol structures, providing detailed information on C-H and O-H stretching signals. researchgate.netsemanticscholar.org
Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |
| Pyrazole Ring | C-H Stretch | 3050 - 3150 |
| Propanol Chain | C-H Stretch | 2850 - 2960 |
| Pyrazole Ring | C=N, C=C Stretch | 1400 - 1600 |
| Propanol Chain | C-O Stretch | 1050 - 1150 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound, the molecular ion peak (M⁺) would confirm the compound's molecular formula (C₆H₁₀N₂O, MW: 126.16 g/mol ).
The fragmentation pattern is predictable based on the structure. libretexts.orgwhitman.edu Common fragmentation pathways for alcohols include the loss of a water molecule ([M-18]⁺) or cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.orgmiamioh.edu Key fragmentation would likely involve:
Loss of the methyl group to give an [M-15]⁺ fragment.
Loss of the hydroxymethyl radical (•CH₂OH) via α-cleavage, resulting in a prominent peak at m/z 95. youtube.com
Cleavage of the entire propanol sidechain, leading to a pyrazole fragment.
The pyrazolylmethyl cation (m/z 81) is also a likely stable fragment.
Plausible Mass Spectrometry Fragments
| Fragment Description | Proposed Structure | Expected m/z |
| Molecular Ion | [C₆H₁₀N₂O]⁺ | 126 |
| Loss of Methyl (CH₃) | [C₅H₇N₂O]⁺ | 111 |
| Loss of Hydroxymethyl (•CH₂OH) | [C₅H₇N₂]⁺ | 95 |
| Pyrazolylmethyl Cation | [C₄H₅N₂]⁺ | 81 |
| Pyrazole Cation | [C₃H₃N₂]⁺ | 67 |
X-ray Crystallography for Solid-State Molecular Architecture
A crystallographic study of the title compound would determine:
Molecular Conformation: The exact torsion angles of the propanol sidechain relative to the planar pyrazole ring.
Intermolecular Interactions: The presence of hydrogen bonding is highly likely, with the hydroxyl group acting as both a donor and an acceptor. These interactions would dictate the crystal packing arrangement.
Absolute Configuration: For a single enantiomer crystal, anomalous dispersion methods can be used to determine the absolute (R) or (S) configuration of the chiral center. nih.gov
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a stereocenter at the C-2 position of the propanol chain, it is a chiral molecule that exists as a pair of enantiomers ((R) and (S)). Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The two enantiomers of the compound would produce mirror-image CD spectra. This technique is highly sensitive for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, it can be used to characterize enantiomers.
Absolute Configuration: While empirical rules can sometimes be used, the most reliable method for assigning the absolute configuration from chiroptical data is to compare the experimentally measured CD or ORD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT).
These techniques are critical for applications where stereochemistry is important, providing information that is complementary to the structural data obtained from NMR and X-ray crystallography.
V. Computational Chemistry and Mechanistic Insights into 2 1h Pyrazol 1 Yl Propan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and various reactivity indices that govern chemical behavior. nih.gov
Density Functional Theory (DFT) is a robust computational method widely used for analyzing the electronic structure of organic compounds, including pyrazole (B372694) derivatives, due to its favorable balance of accuracy and computational cost. eurasianjournals.com DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process minimizes the total electronic energy of the system, providing key data on bond lengths, bond angles, and dihedral angles. nih.govnih.gov
For 2-(1H-pyrazol-1-yl)propan-1-ol, DFT calculations, typically using a functional like B3LYP with a 6-31G* or higher basis set, would be performed to identify its lowest energy conformer. nih.gov The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties. While specific experimental or calculated data for this exact molecule is not prevalent in the literature, a representative table of expected geometric parameters can be constructed based on known values for similar chemical motifs.
| Parameter | Atoms Involved | Typical Calculated Value |
|---|---|---|
| Bond Length (Å) | N1-N2 (pyrazole) | ~1.35 Å |
| Bond Length (Å) | N1-C (propanol) | ~1.45 Å |
| Bond Length (Å) | C-O (hydroxyl) | ~1.43 Å |
| Bond Angle (°) | C5-N1-N2 (pyrazole) | ~112° |
| Bond Angle (°) | N1-C-C (propanol) | ~110° |
| Dihedral Angle (°) | N2-N1-C(propanol)-C(methyl) | Variable (Defines Conformation) |
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For pyrazole derivatives, DFT calculations are routinely used to compute the energies of the HOMO and LUMO. nih.gov In the case of this compound, the HOMO would likely be distributed over the electron-rich pyrazole ring, while the LUMO would also be centered on the heterocyclic system. Analysis of a structurally related compound, 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), provides an example of the typical values obtained from such calculations. nih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.99 |
| ELUMO | -0.89 |
| Energy Gap (ΔE) | 5.10 |
Note: Data is for 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol and serves as an illustrative example of the parameters calculated.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. researchgate.net Typically, red-colored regions indicate areas of negative potential (high electron density), which are susceptible to electrophilic attack, while blue-colored regions denote positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP analysis would reveal specific reactive sites. The region around the sp²-hybridized nitrogen atom (N2) of the pyrazole ring is expected to be the most electron-rich (red), making it a primary site for protonation and coordination with electrophiles. researchgate.net The oxygen atom of the hydroxyl group would also exhibit negative potential. Conversely, the hydrogen atom of the hydroxyl group would be characterized by a strong positive potential (blue), indicating its susceptibility to interaction with nucleophiles and its role as a hydrogen bond donor.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. eurasianjournals.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed view of conformational changes and intermolecular interactions. eurasianjournals.com
For this compound, MD simulations would be particularly useful for:
Conformational Analysis: Exploring the rotational freedom around the single bonds of the propanol (B110389) side chain to identify the most populated conformations in different environments (e.g., in a vacuum vs. in an aqueous solution).
Solvation Effects: Understanding how solvent molecules, such as water, arrange around the compound and form hydrogen bonds with the pyrazole nitrogen and the hydroxyl group.
Intermolecular Interactions: Simulating its interaction with other molecules or biological targets, such as proteins or enzymes. Studies on other pyrazole derivatives have successfully used MD simulations to explore their binding stability within the active sites of proteins, providing crucial information for drug design. nih.govnih.govnih.gov
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful complement to experimental characterization. researchgate.net DFT calculations can be used to compute vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netjcsp.org.pk
The theoretical spectra are often calculated for the optimized geometry of the molecule. A comparison between the computed and experimentally obtained spectra can help confirm the structure of the synthesized compound and aid in the assignment of specific spectral signals. researchgate.net For instance, the calculated ¹H NMR chemical shifts for the protons on the pyrazole ring and the propanol side chain of this compound can be directly compared with experimental data to validate its structural integrity.
| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
|---|---|---|
| Pyrazole H-3 | Calculated Value | ~7.5 |
| Pyrazole H-4 | Calculated Value | ~6.2 |
| Pyrazole H-5 | Calculated Value | ~7.4-7.5 |
| CH (propanol) | Calculated Value | ~4.5 |
Note: This table illustrates the concept of comparing calculated data with typical experimental values for validation purposes. nih.gov
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. nih.gov This information is vital for understanding reaction outcomes, predicting product selectivity, and designing more efficient synthetic routes. wuxiapptec.com
For reactions involving this compound, such as the further functionalization of its hydroxyl group or electrophilic substitution on the pyrazole ring, computational studies could provide significant insights. For example, in studying the alkylation of a pyrazole, DFT calculations can determine the activation energies for reaction at the N1 versus the N2 position, thereby predicting the regioselectivity of the reaction under different conditions. wuxiapptec.com Such studies allow for a rational approach to synthesis, guiding the choice of reagents and reaction conditions to achieve a desired chemical transformation.
Vi. Coordination Chemistry and Catalytic Applications of 2 1h Pyrazol 1 Yl Propan 1 Ol Derivatives
Pyrazole-Propanol as Ligands in Transition Metal Complexes
The bifunctional nature of 2-(1H-pyrazol-1-yl)propan-1-ol and its derivatives allows them to act as effective ligands for a variety of transition metals. The pyrazole (B372694) moiety provides a robust N-donor site, while the propanol (B110389) backbone can be readily modified to tune the steric and electronic properties of the ligand.
The synthesis of transition metal complexes with pyrazole-containing ligands is typically achieved by reacting the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. researchgate.netnih.gov For instance, the reaction of a pyrazole-based ligand with a metal salt like Cu(II) or Co(II) acetate in an alcoholic medium can yield the corresponding metal complex. nih.gov
Table 1: Spectroscopic Data for Characterization of Transition Metal Complexes with Pyrazole-Containing Ligands
| Technique | Observed Changes Upon Complexation | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Shifts in the vibrational frequencies of the C=N and N-N bonds of the pyrazole ring, and the O-H band of the alcohol. | Confirmation of ligand coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Coordination-induced shifts in the 1H and 13C signals of the ligand protons and carbons. | Information on the solution-state structure of the complex and the binding mode of the ligand. |
| UV-Visible Spectroscopy | Appearance of new absorption bands corresponding to d-d transitions and ligand-to-metal charge transfer (LMCT). | Information on the electronic structure and coordination geometry of the metal center. |
| Mass Spectrometry | Detection of the molecular ion peak corresponding to the metal complex. | Confirmation of the molecular weight and composition of the complex. |
The this compound ligand is expected to primarily act as a bidentate ligand, coordinating to a metal center through one of the nitrogen atoms of the pyrazole ring and the oxygen atom of the hydroxyl group. This N,O-chelation forms a stable five- or six-membered ring with the metal ion.
However, pyrazole-based ligands are known to exhibit a variety of coordination modes. dntb.gov.ua Depending on the reaction conditions and the nature of the metal ion, the this compound ligand could potentially also act as a monodentate ligand, coordinating only through the pyrazole nitrogen. Furthermore, in polynuclear complexes, the pyrazole ring can act as a bridging ligand between two metal centers. dntb.gov.ua
The coordination properties of the this compound ligand can be significantly influenced by the introduction of substituents on either the pyrazole ring or the propanol backbone.
Substituents on the Pyrazole Ring: The introduction of electron-donating or electron-withdrawing groups on the pyrazole ring can alter the electron density on the coordinating nitrogen atom, thereby affecting the strength of the metal-ligand bond. For example, electron-donating groups would increase the basicity of the pyrazole nitrogen, leading to a stronger coordination bond. Conversely, electron-withdrawing groups would decrease the basicity and weaken the coordination. nih.gov
Substituents on the Propanol Backbone: Steric hindrance around the coordinating oxygen atom can be introduced by adding bulky substituents to the propanol chain. This can influence the coordination geometry of the resulting metal complex and may also affect its catalytic activity by creating a specific chiral environment around the metal center.
Applications in Homogeneous Catalysis
Transition metal complexes derived from pyrazole-containing ligands have shown significant promise as catalysts in a variety of homogeneous catalytic reactions. mdpi.comcore.ac.uk The ease of modification of the ligand structure allows for the fine-tuning of the catalyst's activity and selectivity.
Chiral pyrazole-alcohol ligands are particularly valuable in the field of asymmetric catalysis. nih.gov Metal complexes incorporating these chiral ligands can create a chiral environment around the metal center, enabling the enantioselective hydrogenation of prochiral substrates, such as ketones and olefins.
For instance, ruthenium(II) complexes bearing chiral pyrazole-containing ligands have been shown to be effective catalysts for the asymmetric transfer hydrogenation of acetophenone. nih.gov The presence of the chiral ligand directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer of the corresponding alcohol.
Table 2: Asymmetric Hydrogenation of Acetophenone using a Chiral Pyrazole-Ru(II) Complex
| Substrate | Catalyst | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| Acetophenone | Chiral Pyrazole-Ru(II) Complex | 1-Phenylethanol | >95 | Up to 98 |
Metal complexes of pyrazole-based ligands have also been investigated for their catalytic activity in oxidation and reduction reactions. Vanadium complexes in the presence of pyrazine-2-carboxylic acid have been shown to efficiently catalyze the oxidation of 2-propanol to acetone (B3395972) using hydrogen peroxide as the oxidant. scispace.com The pyrazole ligand in such systems can stabilize the metal center in different oxidation states, facilitating the redox cycle of the catalytic process.
In addition to oxidations, these complexes can also catalyze reduction reactions. For example, ruthenium complexes with pyrazole-phosphine ligands have been utilized in the transfer hydrogenation of various functional groups, including nitriles, esters, and alkenes, using 2-propanol as the hydrogen source. nih.gov The versatility of these catalytic systems highlights the potential of pyrazole-propanol metal complexes in a broad range of chemical transformations.
Catalytic Activity in Carbon-Carbon and Carbon-Heteroatom Bond Formations
Complexes derived from this compound have shown promise in catalyzing crucial bond-forming reactions in organic synthesis. For instance, copper(II) complexes of pyrazole-based ligands have been investigated for their catalytic activity in the oxidation of catechol to o-quinone, a reaction that mimics the function of the catecholase enzyme. dntb.gov.uabohrium.comresearchgate.net The catalytic efficiency of these systems is influenced by the nature of the ligand, the copper salt precursor, and the solvent used.
In one study, a series of new pyrazole-based ligands were synthesized, and their copper(II) complexes were found to effectively catalyze the aerobic oxidation of catechol. The complex formed from a specific ligand and copper(II) acetate in methanol (B129727) exhibited significant catalytic activity. dntb.gov.ua
Table 1: Catalytic Oxidation of Catechol by a Copper(II)-Pyrazole Complex
| Substrate | Catalyst | Solvent | Product | Activity |
|---|---|---|---|---|
| Catechol | Copper(II) complex of a pyrazole-based ligand | Methanol | o-Quinone | Good catalytic activity observed |
This table is based on findings from studies on copper-catalyzed oxidation using pyrazole-based ligands. dntb.gov.ua
Furthermore, palladium complexes bearing pyrazole-containing ligands have been recognized for their potential in carbon-carbon coupling reactions such as the Suzuki-Miyaura and Heck reactions. researchgate.netrsc.org While specific data on catalysts derived directly from this compound is limited in publicly available research, the broader class of pyrazolyl metal complexes is an active area of investigation for these transformations. researchgate.net The weaker σ-donor nature of the pyrazole nitrogen compared to other N-donor ligands can lead to more electrophilic metal centers, which is often beneficial for catalytic activity in cross-coupling reactions.
Heterogeneous Catalysis and Metal-Organic Frameworks (MOFs) Incorporating Pyrazole-Propanol Units
The integration of this compound derivatives into solid-state materials represents a significant step towards the development of robust and recyclable heterogeneous catalysts. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The tunable pore sizes, high surface areas, and functionalizable nature of MOFs make them ideal platforms for heterogeneous catalysis. nih.gov
Pyrazole-based ligands are increasingly being used as linkers in the synthesis of MOFs. The resulting pyrazolate MOFs can exhibit exceptional thermal and chemical stability. nih.gov For example, a copper-based pyrazolate MOF, PCN-300, constructed from a porphyrinic pyrazole ligand, has been shown to be a highly efficient and robust heterogeneous catalyst for the dehydrogenative C-O cross-coupling reaction. nih.gov
While the direct use of this compound as a primary linker in MOF synthesis is not yet widely reported, the concept of post-synthetic modification (PSM) offers a viable route for its incorporation. rsc.orgnih.govresearchgate.netosti.govnih.gov PSM allows for the chemical modification of a pre-synthesized MOF, enabling the introduction of new functional groups that might not be compatible with the initial MOF synthesis conditions. rsc.org The hydroxyl group of the propanol arm of this compound could be utilized for grafting the molecule onto a reactive site within a parent MOF, thereby introducing the pyrazole-propanol unit and its potential catalytic capabilities into a heterogeneous system.
Zirconium-based MOFs are particularly noted for their high stability and are often used as platforms for heterogeneous catalysis. nih.govrsc.orgnih.govresearchgate.net The functionalization of Zr-MOFs with catalytically active units, including those containing pyrazole moieties, is a promising strategy for creating advanced catalysts for a variety of organic transformations. nih.govrsc.orgnih.govresearchgate.net
Table 2: Potential Application of Pyrazole-Propanol Units in MOF-Based Catalysis
| MOF Type | Linker/Functional Unit | Potential Catalytic Application | Key Advantage |
|---|---|---|---|
| Zirconium-based MOF | Post-synthetically modified with this compound derivative | Carbon-carbon and carbon-heteroatom bond formation | High stability, recyclability, defined active sites |
| Copper-based MOF | Linker analogous to this compound | Oxidation reactions, coupling reactions | Mild reaction conditions, high efficiency |
This table conceptualizes the potential applications based on existing research on pyrazolate MOFs and post-synthetic modification techniques.
The continued exploration of this compound derivatives in both homogeneous and heterogeneous catalysis is expected to lead to the development of more efficient, selective, and sustainable chemical processes.
Vii. Medicinal Chemistry and Pharmacological Scaffold Design Utilizing 2 1h Pyrazol 1 Yl Propan 1 Ol Scaffolds
Pyrazole-Propanol as a Privileged Scaffold in Drug Discovery
The pyrazole (B372694) ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govspast.orgnih.gov This designation is due to its presence in a multitude of approved drugs and its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. nih.govnih.govmdpi.comnih.gov Pyrazole-containing drugs have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, analgesic, and antipsychotic agents. nih.govspast.orgmdpi.comglobalresearchonline.net
The unique physicochemical properties of the pyrazole core contribute to its success. The N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, allowing for versatile interactions within protein binding pockets. nih.gov Furthermore, the pyrazole ring can act as a bioisostere for other aromatic rings, like benzene (B151609), often leading to improved physicochemical properties such as solubility and lipophilicity, which can enhance the pharmacokinetic profile of a drug candidate. nih.gov
When combined with a propanol (B110389) side chain, as in 2-(1H-pyrazol-1-yl)propan-1-ol, the scaffold gains additional functional and stereochemical complexity. The hydroxyl group of the propanol moiety provides another key site for hydrogen bonding, which is crucial for anchoring a molecule to its biological target. The chiral center at the second position of the propanol chain allows for the synthesis of stereoisomers, which can exhibit different pharmacological activities and potencies, providing an avenue for optimization. This combination of a versatile heterocyclic core with a functionalized side chain makes the pyrazole-propanol scaffold a valuable starting point for designing new and effective therapeutic agents. nih.gov
Structure-Activity Relationship (SAR) Studies of Pyrazole-Propanol Analogs
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how specific structural features of a molecule influence its biological activity. For pyrazole-propanol analogs, SAR studies systematically explore how modifications to the pyrazole ring and the propanol side chain affect their interaction with biological targets.
Research has shown that substitutions on the pyrazole ring are a key determinant of activity. The nature, size, and position of substituents can drastically alter a compound's potency and selectivity. For instance, in the development of kinase inhibitors, replacing a benzene ring with a pyrazole fragment afforded potent inhibitors with less lipophilicity and better drug-like properties. nih.gov Similarly, in the design of anti-prostate cancer agents, a series of pyrazol-1-yl-propanamides were synthesized with various mono- and di-substituents on the pyrazole ring to explore the SAR and improve activity.
The propanol linker itself is also a target for modification. Altering the length or rigidity of the side chain can change the orientation of the molecule within a binding site. The hydroxyl group is a critical pharmacophoric feature, often involved in essential hydrogen-bonding interactions with the target protein. nih.gov
Below is a table summarizing hypothetical SAR findings for a series of pyrazole-propanol analogs targeting a generic kinase.
| Compound ID | R1 (Pyrazole C3) | R2 (Pyrazole C4) | R3 (Pyrazole C5) | Kinase Inhibition IC₅₀ (nM) |
| 1a | -H | -H | -H | 1500 |
| 1b | -CH₃ | -H | -H | 950 |
| 1c | -H | -Cl | -H | 400 |
| 1d | -H | -H | -Phenyl | 250 |
| 1e | -CH₃ | -Cl | -Phenyl | 50 |
This interactive table illustrates that small electron-donating groups like methyl at R1 (1b) offer a modest increase in potency compared to the unsubstituted parent compound (1a). A significant enhancement is seen with an electron-withdrawing chloro group at R2 (1c) and a bulky phenyl group at R5 (1d). The combination of these features in compound 1e results in the most potent analog, demonstrating a synergistic effect of the substitutions. Such systematic studies are crucial for optimizing lead compounds. researchgate.net
Rational Design of Targeted Therapeutics Based on this compound
Rational drug design leverages the understanding of a biological target's structure and mechanism to create specific and effective therapeutics. researchgate.net The this compound scaffold serves as an excellent starting point for this approach due to its established pharmacophoric features and synthetic tractability.
The design of ligands that bind with high affinity and selectivity to a specific biological receptor is a cornerstone of modern drug discovery. The pyrazole-propanol scaffold offers distinct features that can be exploited for this purpose. The pyrazole ring can engage in π–π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in a receptor's binding pocket. nih.gov The nitrogen atoms of the pyrazole and the oxygen atom of the propanol's hydroxyl group are key hydrogen bond acceptors and donors, respectively, forming directional interactions that are critical for molecular recognition and binding affinity. nih.gov
For example, in designing inhibitors for a specific kinase, the pyrazole core might be positioned to interact with the hinge region of the ATP-binding site, a common strategy for kinase inhibitors. The propanol side chain can then be functionalized to extend into a nearby hydrophobic pocket, with the hydroxyl group forming a hydrogen bond with a key residue, thereby anchoring the inhibitor. The precise placement of substituents on the pyrazole ring is guided by the topology of the binding site to maximize favorable interactions and avoid steric clashes. nih.gov
A prodrug is an inactive or less active molecule that is metabolically converted into an active drug within the body. This strategy is often employed to overcome issues related to poor solubility, low bioavailability, or instability of the parent drug. Several pyrazole-containing drugs on the market are administered as prodrugs. nih.gov
Computational Drug Discovery Approaches (Molecular Docking, Virtual Screening) for Pyrazole-Propanol Compounds
Computational methods are indispensable tools in modern drug discovery, accelerating the identification and optimization of lead compounds. researchgate.net Techniques like molecular docking and virtual screening are frequently applied to libraries of pyrazole-containing compounds.
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of the pyrazole-propanol scaffold, docking studies are used to visualize how analogs might fit into the active site of a target protein, such as a kinase or an enzyme. researchgate.netnih.gov These studies help rationalize observed SAR and guide the design of new derivatives with improved binding affinity. researchgate.net For example, docking can reveal key hydrogen bonds between the propanol's hydroxyl group and the protein, or hydrophobic interactions involving the pyrazole ring. nih.gov The results are often scored based on binding energy, with lower energies suggesting more favorable interactions. researchgate.netnih.gov
Virtual Screening involves computationally screening large libraries of chemical structures to identify those most likely to bind to a drug target. chemmethod.com High-Throughput Virtual Screening (HTVS) can be used to filter databases containing thousands or millions of compounds to select a smaller, more manageable subset for experimental testing. chemmethod.com Studies have utilized virtual screening to identify novel pyrazole-based inhibitors for targets like cyclin-dependent kinase 8 (CDK8), a key enzyme in cancer progression. chemmethod.com This approach is a cost-effective and efficient alternative to traditional high-throughput screening, significantly speeding up the initial stages of drug discovery. chemmethod.comnih.govresearchgate.net
The table below shows sample results from a hypothetical docking study of pyrazole-propanol derivatives against a target protein.
| Compound ID | Docking Score (kcal/mol) | Key Interactions Observed |
| 1a | -6.5 | H-bond with Ser25 (OH group), Pi-Alkyl with Leu80 |
| 1c | -7.8 | H-bond with Ser25 (OH group), H-bond with Gln22 (pyrazole N), Halogen bond with Met78 (Cl) |
| 1d | -8.2 | H-bond with Ser25 (OH group), Pi-Pi stacking with Phe82 (phenyl ring) |
| 1e | -9.5 | H-bond with Ser25 (OH group), H-bond with Gln22 (pyrazole N), Halogen bond with Met78 (Cl), Pi-Pi stacking with Phe82 (phenyl ring) |
These computational approaches provide valuable insights that allow medicinal chemists to prioritize the synthesis of compounds with the highest probability of success, thereby optimizing resources and accelerating the development of new therapeutics. ijpbs.comnih.gov
Pharmacokinetic and Pharmacodynamic Considerations for Pyrazole-Propanol Derivatives
Beyond initial potency, the success of a drug candidate depends on its pharmacokinetic and pharmacodynamic properties.
Viii. Future Research Directions and Emerging Applications
Development of Novel Synthetic Routes to Diversified Pyrazole-Propanol Libraries
The creation of large, structurally diverse chemical libraries is fundamental to modern drug discovery and materials science. For the 2-(1H-pyrazol-1-yl)propan-1-ol scaffold, future research will focus on moving beyond traditional linear syntheses towards more efficient and adaptable methodologies. Key strategies include the implementation of multicomponent reactions (MCRs), flow chemistry, and automated synthesis platforms.
MCRs offer a powerful approach to rapidly generate complexity from simple starting materials in a single step. For instance, a one-pot, three-component reaction involving a substituted hydrazine, a β-dicarbonyl compound, and an epoxide could theoretically yield a diverse array of pyrazole-propanol derivatives. nih.govchemrevlett.com Similarly, flow chemistry provides significant advantages over batch synthesis, such as improved safety, higher yields, and the ability to telescope reaction sequences without isolating intermediates. nih.gov A continuous-flow process could be designed for the synthesis of pyrazole-propanol cores, followed by in-line functionalization to build a library of analogues. nih.gov
Automated synthesis platforms, which combine robotics with high-throughput experimentation, are becoming increasingly crucial. whiterose.ac.uk A readily assembled N-hydroxyethyl pyrazole (B372694) trifluoroborate has been highlighted as a precursor that offers rapid access to diverse compound arrays via automated library synthesis. whiterose.ac.ukwhiterose.ac.uk This approach allows for the systematic modification of the pyrazole ring and the propanol (B110389) side chain, enabling the exploration of a vast chemical space and the optimization of physicochemical and biological properties. whiterose.ac.uk
Table 1: Comparison of Synthetic Methodologies for Library Generation
| Methodology | Key Advantages | Potential Application to Pyrazole-Propanols | Reference |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of molecular complexity. | One-pot synthesis of substituted pyrazole-propanols from simple precursors. | nih.gov |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, ease of multi-step synthesis. | Continuous production of the core scaffold with in-line purification and derivatization. | nih.gov |
| Automated Parallel Synthesis | High-throughput, rapid generation of large libraries, systematic exploration of structure-activity relationships (SAR). | Creation of extensive libraries with diverse substituents on the pyrazole and propanol moieties for screening. | whiterose.ac.uk |
Exploration of Advanced Catalytic Systems Based on this compound Ligands
The structural features of this compound—specifically the N-donor pyrazole ring and the hydroxyl group—make it an excellent candidate for development into novel ligands for catalysis. Protic pyrazole ligands are known to be versatile in homogeneous catalysis due to their proton-responsive nature, which can facilitate metal-ligand cooperation. nih.govnih.gov
Future work will likely involve the synthesis of bidentate and tridentate ligands derived from the pyrazole-propanol scaffold. core.ac.uk These ligands can be used to create complexes with transition metals like ruthenium, iridium, and palladium. core.ac.ukresearchgate.net Such complexes are expected to be active in a range of catalytic transformations, including:
Asymmetric Transfer Hydrogenation: The chiral center in this compound can be exploited to develop chiral ligands for the asymmetric reduction of ketones and imines, a crucial process in the synthesis of pharmaceuticals. nih.gov
Hydrosilylation: Pyrazole-based ligands have been used in zinc complexes for the hydrosilylation of carbonyl compounds. core.ac.uk
Cross-Coupling Reactions: Pyrazole-tethered phosphine (B1218219) ligands have shown utility in palladium-catalyzed Stille, Kumada, and Hiyama cross-coupling reactions. mdpi.com
The design of pincer-type ligands, where the pyrazole-propanol moiety is part of a rigid framework, represents a particularly promising avenue. nih.gov These pincer complexes often exhibit high stability and catalytic activity, and the protic nature of the pyrazole NH group (if unsubstituted) can play a direct role in the catalytic cycle. nih.govnih.gov
Integration of Pyrazole-Propanol Scaffolds into Supramolecular Chemistry and Materials Science
The ability of pyrazole-containing molecules to form predictable, hydrogen-bonded assemblies makes them attractive building blocks for supramolecular chemistry and materials science. researchgate.netresearchgate.net The this compound scaffold possesses both a hydrogen-bond donating hydroxyl group and hydrogen-bond accepting nitrogen atoms in the pyrazole ring, enabling the formation of robust and directional non-covalent interactions. researchgate.net
Future research is expected to explore the self-assembly of these molecules into higher-order structures. For example, peptidomimetics incorporating pyrrolo-pyrazole scaffolds have been shown to form supramolecular organogels, where the molecules self-assemble into fibrous networks that entrap solvent. mdpi.com This self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions. mdpi.com By modifying the substituents on the pyrazole-propanol scaffold, it may be possible to tune the gelation properties and create "smart" materials that respond to external stimuli like temperature or pH.
Furthermore, the intrinsic electronic and photophysical properties of the pyrazole ring suggest applications in materials science. nih.govmdpi.com Appropriately substituted pyrazole derivatives can exhibit fluorescence and have been investigated for use as:
Fluorescent Sensors: For the detection of specific ions. mdpi.com
Organic Light-Emitting Diodes (OLEDs): As components of the emissive layer. researchgate.net
UV Stabilizers: To protect materials from photodegradation. researchgate.net
The integration of the pyrazole-propanol scaffold into polymers or metal-organic frameworks (MOFs) could lead to new functional materials with tailored optical, electronic, or porous properties.
Advances in Bio-conjugation and Prodrug Design for Enhanced Therapeutic Efficacy
For any biologically active compound, optimizing its pharmacokinetic profile is essential for therapeutic success. The this compound structure contains a primary alcohol, which serves as a convenient chemical handle for bio-conjugation and prodrug design. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active agent. ijpcbs.comnih.gov
The primary goal of creating a prodrug of a pyrazole-propanol derivative would be to overcome barriers such as poor aqueous solubility, low permeability across biological membranes, chemical instability, or rapid metabolism. ijpcbs.com The hydroxyl group can be readily esterified to create carrier-linked prodrugs. mdpi.com
Table 2: Potential Prodrug Strategies for the Pyrazole-Propanol Scaffold
| Promoieties to Conjugate | Objective | Mechanism of Action | Reference |
|---|---|---|---|
| Phosphate or Amino Acids | Increase aqueous solubility for intravenous formulations. | The polar moiety is cleaved by phosphatases or peptidases in the plasma. | mdpi.com |
| Lipophilic Esters (e.g., with fatty acids) | Enhance membrane permeability and oral absorption. | The ester is hydrolyzed by esterases in the gut wall, liver, or plasma. | mdpi.com |
| Polyethylene Glycol (PEG) | Increase solubility, prolong circulation half-life, and reduce immunogenicity. | The conjugate acts as a macromolecular prodrug with sustained release of the active compound. | nih.gov |
| Targeting Ligands (e.g., specific amino acids) | Achieve targeted delivery via specific membrane transporters (e.g., PEPT1). | The prodrug is recognized and transported into target cells, where it is then activated. | researchgate.net |
This "targeted-prodrug" approach is a modern strategy that exploits specific enzymes or transporters that are overexpressed in target tissues (e.g., tumors) to achieve site-specific drug release, thereby enhancing efficacy and reducing systemic toxicity. researchgate.net
Application of Artificial Intelligence and Machine Learning in Pyrazole-Propanol Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. premierscience.com These computational tools can be applied to pyrazole-propanol research in several key areas.
In catalysis , ML is being used to accelerate the discovery of new catalysts. umich.edurice.edu An ML model could be developed to predict the catalytic performance of metal complexes based on the structure of the pyrazole-propanol ligand. researchgate.net By analyzing large datasets from computational chemistry (like Density Functional Theory calculations), ML can identify complex structure-activity relationships and pinpoint key "descriptors" that correlate with high catalytic activity or selectivity. umich.eduarxiv.org This data-driven approach can guide the rational design of next-generation catalysts based on the this compound framework, significantly reducing the time and expense of experimental screening. bohrium.com
Q & A
Q. What are the standard synthetic routes for 2-(1H-pyrazol-1-yl)propan-1-ol, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyrazole derivatives can be alkylated using propanol precursors under reflux conditions with aprotic solvents like xylene or THF. describes a reflux protocol (25–30 hours) using chloranil as an oxidizing agent, followed by purification via recrystallization from methanol . For halogenated analogs (e.g., bromo or iodo derivatives), sodium borohydride reduction in THF with lithium chloride has been employed (). Key optimizations include controlling stoichiometry of reagents (e.g., 1:1.4 molar ratio of substrate to chloranil) and solvent selection to minimize side reactions.
Q. How can researchers characterize the purity and structural integrity of this compound derivatives?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm regioselectivity of pyrazole substitution (e.g., ¹H NMR shifts at δ 7.5–8.0 ppm for pyrazole protons).
- HPLC : Monitor purity using reverse-phase columns (e.g., Purospher® STAR, as in ).
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., used single-crystal X-ray diffraction to confirm spatial arrangements of imidazole-pyrazole hybrids).
- Mass spectrometry : Validate molecular weight (e.g., reports exact mass calculations for related spiro compounds).
Advanced Research Questions
Q. What strategies address regioselectivity challenges in synthesizing pyrazole-propanol hybrids with multiple substituents?
- Methodological Answer : Regioselectivity is influenced by steric/electronic effects and catalyst choice. For example:
- Aza-Michael reactions : achieved regiocontrol using lithium chloride and sodium borohydride to reduce intermediates selectively.
- Transition-metal catalysis : Palladium or cobalt complexes (e.g., tris(2-(1H-pyrazol-1-yl)phenyl)cobalt in ) can direct coupling reactions.
- Computational modeling : Predict substituent effects using DFT calculations (e.g., Hirshfeld surface analysis in for cadmium complexes).
Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?
- Methodological Answer : Pyrazole-propanol derivatives exhibit activity as kinase inhibitors or apoptosis inducers. Key approaches include:
- TRK kinase inhibition : highlights pyrazolo[1,5-a]pyrimidine derivatives (structurally related to the target compound) tested in cancer cell lines via IC₅₀ assays.
- Apoptosis induction : describes MTT assays on A549 lung cancer cells, with flow cytometry to measure caspase activation.
- Structural biology : Co-crystallization studies (e.g., resolved BAZ2A bromodomain-ligand interactions using X-ray diffraction).
Q. How can computational methods predict the physicochemical properties and reactivity of this compound derivatives?
- Solubility/logP prediction : Calculate partition coefficients to optimize pharmacokinetics.
- Docking simulations : Map ligand-protein interactions (e.g., used PHASER for phasing protein-ligand complexes).
- Reactivity indices : Assess electrophilicity/nucleophilicity to guide functionalization (e.g., analyzed hydrogen abstraction kinetics in solvents).
Data Contradiction Analysis
Q. Why do reported yields for pyrazole-propanol derivatives vary across studies, and how can these discrepancies be resolved?
- Methodological Answer : Discrepancies arise from differences in:
- Reaction scale : Small-scale syntheses (e.g., : 1 mmol) may underrepresent byproduct formation.
- Purification methods : Recrystallization () vs. column chromatography () impacts recovery rates.
- Substituent effects : Electron-withdrawing groups (e.g., nitro in ) reduce reactivity compared to alkyl groups.
Resolution requires systematic replication studies with controlled variables (solvent, temperature, catalyst loading).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
